molecular formula C12H15N B8488303 3-(3,3-Dimethylbut-1-yn-1-yl)aniline

3-(3,3-Dimethylbut-1-yn-1-yl)aniline

Cat. No.: B8488303
M. Wt: 173.25 g/mol
InChI Key: ZEADSCKHSCZJNK-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbut-1-yn-1-yl)aniline: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine (aniline) where a 3,3-dimethyl-1-butyn-1-yl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the alkylation of aniline with a suitable alkyne precursor. One common method is the reaction of aniline with 3,3-dimethyl-1-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions: 3-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed:

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated benzenamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is used as a building block for synthesizing more complex molecules.

Biology and Medicine: Research in biology and medicine explores its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline involves its interaction with molecular targets through its functional groups. The benzene ring and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development .

Comparison with Similar Compounds

  • Benzenamine, 2-(3,3-dimethyl-1-butyn-1-yl)-
  • (3,3-Dimethyl-but-1-ynyl)-benzene

Comparison: Compared to its similar compounds, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is unique due to the position of the alkyne group on the benzene ring. This positional difference can significantly affect its chemical reactivity and the types of reactions it undergoes. For example, the 3-position attachment may lead to different substitution patterns and reactivity compared to the 2-position attachment .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-(3,3-dimethylbut-1-ynyl)aniline

InChI

InChI=1S/C12H15N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,13H2,1-3H3

InChI Key

ZEADSCKHSCZJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.05 g (1.5 mmol) of bis(triphenylphosphine)palladium(II) chloride and 0.26 g (1.5 mmol) of copper(I) iodide are added to a solution consisting of 5.47 g (25 mmol) of 3-iodoaniline in 40 ml of triethylamine. With ice-cooling, 3.08 g (37.5 mmol) of 3,3-dimethyl-1-butyne are added dropwise such that the temperature remains at 20° C. After the addition has ended, the mixture is stirred at 20° C. for 20 hours. The reaction solution is concentrated under reduced pressure and the residue formed is stirred into 1 l of water. The mixture is then extracted three times with diethyl ether. The combined organic phases are once more washed with water, dried with sodium sulphate and concentrated under reduced pressure. The crude product obtained is purified by silica gel chromatography (mobile phase methylene chloride). This gives 2.70 g (60% of theory) of 3-(3,3-dimethylbut-1-yn-1-yl)aniline having a content of 97% according to HPLC. log P=2.71.
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
3.08 g
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reactant
Reaction Step Two
Name
Quantity
1 L
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reactant
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Quantity
40 mL
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solvent
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Quantity
1.05 g
Type
catalyst
Reaction Step Five
Name
copper(I) iodide
Quantity
0.26 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure was identical to Example 2, with the exception that 3,3-dimethyl-1-butyne (0.488 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene and 3-aminobenzonitrile (0.236 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 45 h at 65° C. showed the presence of 0.96 mmol (48% yield) of 1-amino-3-(3,3-dimethyl-1-butynyl)benzene and 1.00 mmol of 3-aminobenzonitrile remaining in the reaction mixture.
Quantity
0.488 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.236 g
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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